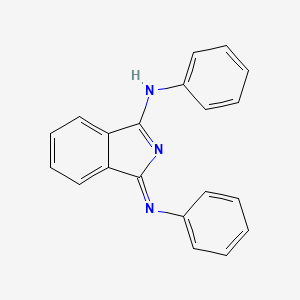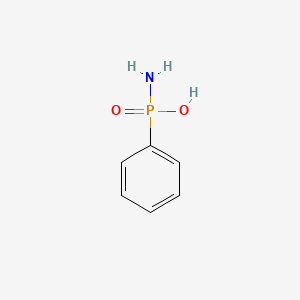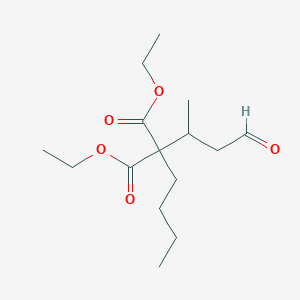![molecular formula C19H24Se2 B14610558 Benzene, 1,1'-[heptylidenebis(seleno)]bis- CAS No. 60221-21-8](/img/structure/B14610558.png)
Benzene, 1,1'-[heptylidenebis(seleno)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[heptylidenebis(seleno)]bis-: is an organic compound with the molecular formula C19H24Se2 . This compound contains a benzene ring structure with selenium atoms and a heptyl group, making it a unique and interesting molecule for various chemical studies .
Métodos De Preparación
The synthesis of Benzene, 1,1’-[heptylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Benzene, 1,1’-[heptylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of selenium oxides and other by-products.
Reduction: Reduction reactions can convert the selenium atoms to their lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[heptylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studies have explored its potential as an antioxidant due to the presence of selenium, which is known for its biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[heptylidenebis(seleno)]bis- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular pathways and enzyme activities. The benzene ring structure also allows for interactions with aromatic compounds, potentially affecting their reactivity and stability .
Comparación Con Compuestos Similares
Benzene, 1,1’-[heptylidenebis(seleno)]bis- can be compared with other selenium-containing benzene derivatives, such as:
- Benzene, 1,1’-[methylidenebis(seleno)]bis-
- Benzene, 1,1’-[ethylidenebis(seleno)]bis-
- Benzene, 1,1’-[propylidenebis(seleno)]bis-
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the selenium atoms. The heptyl group in Benzene, 1,1’-[heptylidenebis(seleno)]bis- provides unique steric and electronic properties, making it distinct from its analogs .
Propiedades
Número CAS |
60221-21-8 |
|---|---|
Fórmula molecular |
C19H24Se2 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
1-phenylselanylheptylselanylbenzene |
InChI |
InChI=1S/C19H24Se2/c1-2-3-4-11-16-19(20-17-12-7-5-8-13-17)21-18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3 |
Clave InChI |
OLAIWJUSTWPOMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)






